molecular formula C15H10FN5O4 B11068221 2-{(E)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one

2-{(E)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B11068221
M. Wt: 343.27 g/mol
InChI Key: PKOGYYHXMNPAIS-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group, and subsequent formation of the ethenyl linkage. The final steps often involve nitration and hydroxylation to introduce the nitro and hydroxy groups, respectively. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution often requires catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group will produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding. These studies can lead to the development of new pharmaceuticals.

Medicine

The compound or its derivatives may exhibit pharmacological properties, making them candidates for drug development. Research may focus on their efficacy, safety, and mechanism of action in treating specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for diverse chemical interactions, making it versatile for various applications.

Mechanism of Action

The mechanism of action of 2-{(E)-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE
  • 2-{(E)-2-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE

Uniqueness

The uniqueness of 2-{(E)-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1-ETHENYL}-6-HYDROXY-5-NITRO-4(3H)-PYRIMIDINONE lies in its specific functional groups and their arrangement. The presence of the fluorophenyl group can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H10FN5O4

Molecular Weight

343.27 g/mol

IUPAC Name

2-[(E)-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C15H10FN5O4/c16-10-4-1-8(2-5-10)12-9(7-17-20-12)3-6-11-18-14(22)13(21(24)25)15(23)19-11/h1-7H,(H,17,20)(H2,18,19,22,23)/b6-3+

InChI Key

PKOGYYHXMNPAIS-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O)F

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.